N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

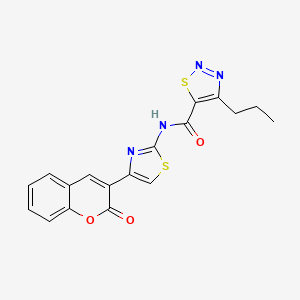

This compound integrates a coumarin (2-oxo-2H-chromen-3-yl) moiety linked to a thiazole ring, which is further connected to a 1,2,3-thiadiazole carboxamide bearing a propyl substituent.

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c1-2-5-12-15(27-22-21-12)16(23)20-18-19-13(9-26-18)11-8-10-6-3-4-7-14(10)25-17(11)24/h3-4,6-9H,2,5H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUETZXKKLFVNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 356.40 g/mol. The structure includes a thiadiazole ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against a range of bacteria and fungi. A study reported that thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Mycobacterium tuberculosis . This suggests that this compound may also possess similar activities.

Anticancer Potential

The anticancer effects of thiadiazole derivatives have been explored extensively. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases . In vitro studies indicated that some thiadiazole compounds could inhibit cell proliferation in several cancer cell lines with IC50 values ranging from 10 to 50 µM .

Anti-parasitic Activity

Thiadiazole derivatives have also been evaluated for their anti-parasitic properties. A recent study synthesized several new compounds and assessed their activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. Some derivatives exhibited effective EC50 values below 10 µM, indicating strong potential as therapeutic agents against these diseases .

The mechanisms by which this compound exerts its biological effects are believed to involve:

- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes in metabolic pathways essential for pathogen survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic proteins.

- Modulation of ROS Levels : By altering ROS levels within cells, these compounds can affect cell survival and proliferation.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

-

Study on Antimicrobial Efficacy : A series of thiadiazole compounds were tested against Staphylococcus aureus, showing promising results with MIC values significantly lower than conventional antibiotics .

Compound MIC (µg/mL) Compound A 0.5 Compound B 1.0 Compound C 0.25 -

Cancer Cell Line Studies : In a study assessing the cytotoxic effects on breast cancer cell lines, a related compound exhibited an IC50 value of 20 µM after 48 hours of treatment .

Cell Line IC50 (µM) MCF7 20 MDA-MB-231 15

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their efficacy against various cancer cell lines. A review highlighted that thiazole derivatives can induce apoptosis in cancer cells, with some showing IC50 values as low as 2.58 μM against human cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | HCT-15 | 2.58 | |

| Compound B | NCI-H322 | 4.74 | |

| Compound C | MCF7 | 3.10 |

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. The synthesis of novel compounds based on the thiazole moiety has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study synthesized various thiazolidinone derivatives and tested them for antibacterial activity, indicating a potential role for this compound in developing new antimicrobial agents .

Anticonvulsant Activity

Thiazole-based compounds have been investigated for their anticonvulsant properties as well. Research has shown that certain thiazole derivatives can effectively reduce seizure activity in animal models. For instance, a study highlighted that specific thiazole-containing compounds exhibited significant anticonvulsant effects comparable to established medications like sodium valproate .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

Comparison with Similar Compounds

Structural Analogues in Thiazole/Thiadiazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Coumarin Integration : The target compound uniquely combines coumarin with thiazole-thiadiazole, a feature absent in analogues like 4d or diacylhydrazine derivatives . This may enhance DNA intercalation or protease inhibition .

- Pharmacological Potential: While 4d and related compounds show kinase inhibition , the target’s coumarin-thiadiazole hybrid may target cyclooxygenase or topoisomerases, akin to other coumarin derivatives .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Analytical Data

Notes :

- The target’s predicted higher molecular weight (~450–460) versus 4d (498.1) reflects its hybrid structure.

- Absence of chlorine substituents (cf. 4d or ) may reduce toxicity but limit halogen-bonding interactions with targets .

Hydrogen Bonding and Crystallography

Q & A

Q. What are the recommended synthesis protocols for thiazole- and thiadiazole-containing compounds, such as the target molecule?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Amide coupling (e.g., using EDCI/HOBt or DCC) for carboxamide formation (e.g., compound 29 in ).

- Cyclization reactions under reflux with iodine and triethylamine in DMF to form thiadiazole cores ( ).

- Optimized reflux conditions (e.g., acetonitrile for 1–3 minutes) to minimize side reactions ( ). Key purification steps include column chromatography, recrystallization (e.g., DMSO/water mixtures), and HPLC for >98% purity ( ). Reference:

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Use a combination of:

- 1H/13C NMR spectroscopy to verify substituent positions and coupling patterns (e.g., compound 31 in ).

- FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in ).

- Elemental analysis (CHNS) to validate molecular formulas (e.g., deviations ≤0.5% for C, H, N in ).

- HPLC for purity assessment (>98% purity thresholds in ). Reference:

Advanced Research Questions

Q. How can computational methods optimize the synthesis of thiadiazole derivatives like this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

- Predict intermediates and transition states ( ).

- Screen solvents/reagents computationally (e.g., acetonitrile vs. DMF for cyclization efficiency).

- Integrate experimental data into machine learning models to refine reaction conditions ( ). Example: ICReDD’s feedback loop combines computational predictions with experimental validation to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

- Variable-temperature NMR to assess dynamic effects (e.g., rotamers in amide bonds).

- 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons in chromenyl groups).

- Isotopic labeling (e.g., 15N or 13C) to trace ambiguous peaks ( ).

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystals are obtainable. Reference:

Q. How can the biological activity of this compound be evaluated systematically?

Methodological Answer:

- In vitro assays :

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., POCl3-mediated reactions in ).

- Purification : Replace column chromatography with recrystallization or membrane filtration ( ).

- Process analytical technology (PAT) : Use inline FT-IR or HPLC to monitor reaction progress in real time. Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.